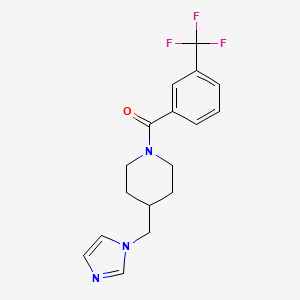

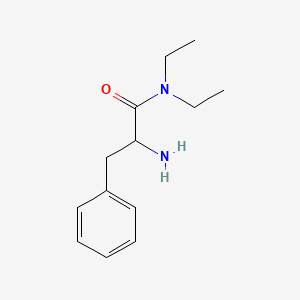

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidin-2-yloxy group, which is a component of many biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the three-dimensional coverage of the ring can also contribute to its biological activity .科学的研究の応用

Antibacterial Properties

Oxazolidinones, including compounds structurally related to 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, have been identified as novel synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. This class of compounds exhibits promising antibacterial properties, leading to the development of drugs like linezolid (Tucker et al., 1998).

Enzyme Inhibition for Therapeutic Applications

Research has also been conducted on the enzyme inhibitory activities of oxazolidinone derivatives. For instance, certain 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have shown to be reversible, highly potent, and selective inhibitors of monoamine oxidase type A, offering insights into their potential for treating conditions such as depression (Mai et al., 2002).

Superoxide Dismutase Mimicry

Oxazolidinones and related structures have been explored for their capability to mimic superoxide dismutase (SOD) activity. Compounds like 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine have been studied for their potential to scavenge superoxide radicals, indicating a possible therapeutic application in conditions caused by oxidative stress (Samuni et al., 1988).

Synthesis and Chemical Transformations

The synthesis of oxazolidinones and their derivatives, including the compound of interest, has been a significant area of study. Researchers have developed various synthetic methods and chemical transformations to create oxazolidinone derivatives with potential applications in medicinal chemistry and drug design (Boersch et al., 2016).

Antimicrobial and Antitumor Activities

Oxazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, indicating the broad spectrum of bioactivity these compounds can offer (Hossan et al., 2012).

将来の方向性

特性

IUPAC Name |

3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBZHBOVIYOEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2397576.png)

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2397580.png)

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)